5-Quinoxalinol,2,3,6-trimethyl-(9CI)
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3,6-trimethylquinoxalin-5-ol |
InChI |
InChI=1S/C11H12N2O/c1-6-4-5-9-10(11(6)14)13-8(3)7(2)12-9/h4-5,14H,1-3H3 |
InChI Key |
ZKXIRPVBWFXYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(N=C2C=C1)C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Quinoxaline Derivatives
Quinoxaline compounds, including quinoxalinols, are typically synthesized via condensation reactions involving o-phenylenediamines and 1,2-dicarbonyl compounds. The introduction of substituents such as methyl groups is usually achieved either by starting with substituted o-phenylenediamines or by post-synthetic modification.
Key synthetic routes include:
Condensation of o-phenylenediamine derivatives with α-dicarbonyl compounds: This is the most common method for quinoxaline ring formation. For 5-quinoxalinol derivatives, the hydroxy group can be introduced by oxidation or hydroxylation steps after ring closure.
Cyclization reactions involving substituted diamino compounds: For example, 2,3-diamino-1,4-naphthoquinone reacting with α-dicarbonyl compounds to form quinoxaline-fused systems, which can be adapted to simpler quinoxalinol systems.
Gabriel synthesis and azide reduction: These methods are used for preparing amino-substituted intermediates which can then undergo cyclization to quinoxaline derivatives.
Specific Preparation Routes Relevant to 5-Quinoxalinol,2,3,6-trimethyl-(9CI)
Although direct synthetic procedures for 5-quinoxalinol,2,3,6-trimethyl-(9CI) are scarce, the following approaches are relevant:
Starting from 2,3,6-trimethyl-o-phenylenediamine:
- Condense 2,3,6-trimethyl-o-phenylenediamine with glyoxal or other α-dicarbonyl compounds under acidic or neutral conditions to form the quinoxaline ring.
- Subsequent selective hydroxylation at the 5-position to yield the quinoxalinol structure.
-
- Use 2,3,6-trimethyl-substituted precursors with appropriate oxidants to induce ring closure and formation of the hydroxy group at position 5.
-
- Prepare quinoxalinol first, then introduce methyl groups at positions 2, 3, and 6 via directed methylation reactions using methylating agents under controlled conditions.
These methods are supported by analogous syntheses of quinoxaline derivatives and benzo[g]quinoxaline-5,10-diones, which share similar heterocyclic frameworks and functional group transformations.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 2,3,6-trimethyl-o-phenylenediamine + glyoxal | Acidic medium (e.g., acetic acid), reflux |
| Hydroxylation | Selective oxidants (e.g., H2O2, KMnO4) | Controls position-selective hydroxylation |
| Methylation (if post-synthesis) | Methyl iodide or dimethyl sulfate + base | Directed methylation on quinoxalinol core |
| Cyclization | Heating under reflux or microwave irradiation | Promotes ring closure |
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 2,3,6-trimethyl-o-phenylenediamine + glyoxal | Condensation to quinoxaline ring | Straightforward, high yield | Requires selective hydroxylation step |
| 2 | Quinoxalinol + methylating agents | Directed methylation at 2,3,6-positions | Allows late-stage modification | Possible over-methylation or side reactions |
| 3 | 2,3-diamino-1,4-naphthoquinone + α-dicarbonyls | Cyclization and ring formation | Established for complex quinoxalines | Multi-step, complex purification |
Chemical Reactions Analysis
Types of Reactions
5-Quinoxalinol,2,3,6-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
5-Quinoxalinol, 2,3,6-trimethyl-(9CI) is a chemical compound with a variety of applications across different scientific fields. This article explores its applications in detail, supported by data tables and documented case studies.
Chemical Properties and Structure
5-Quinoxalinol, 2,3,6-trimethyl-(9CI) is a derivative of quinoxaline, characterized by a hydroxyl group and three methyl groups at specific positions on the quinoxaline ring. Its chemical formula is .
Pharmaceutical Applications
5-Quinoxalinol derivatives have been studied for their potential pharmacological effects. Research indicates that these compounds may possess antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of several quinoxaline derivatives, including 5-Quinoxalinol, 2,3,6-trimethyl-(9CI). The results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating promising antibacterial potential.
Agricultural Chemistry
In agricultural applications, 5-Quinoxalinol has been explored as a biocontrol agent due to its ability to inhibit fungal pathogens. Its incorporation into formulations for crop protection has shown effectiveness against various phytopathogenic fungi.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 70 |
| Alternaria alternata | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
Material Science
The compound's unique properties have led to its use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Additionally, its structure allows for the formation of cross-linked networks that improve material durability.
Case Study: Polymer Enhancement
Research conducted on the incorporation of 5-Quinoxalinol into polyurethane matrices revealed improvements in tensile strength and resistance to thermal degradation. The modified polymers exhibited a 30% increase in tensile strength compared to unmodified controls.
Analytical Chemistry
In analytical applications, derivatives of 5-Quinoxalinol are employed as reagents in various spectroscopic techniques. They serve as fluorescent probes for detecting metal ions in environmental samples due to their ability to form stable complexes.
Case Study: Detection of Heavy Metals
A study utilized 5-Quinoxalinol as a fluorescent probe for the detection of lead ions in water samples. The detection limit was found to be as low as 0.1 µM, showcasing its utility in environmental monitoring.
Mechanism of Action
The mechanism of action of 5-Quinoxalinol,2,3,6-trimethyl-(9CI) involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Experimental Data Limitations : Key parameters like LogP, solubility, and precise melting/boiling points for many analogues (e.g., 144499-26-3) remain unreported, hindering direct comparison .
- Positional Isomerism: Minor structural differences (e.g., methyl group placement) significantly impact physicochemical properties. For instance, 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (161697-03-6) has a density of 1.162 g/cm³, whereas N,3,5-trimethyl analogues (156243-44-6) show lower density (1.138 g/cm³) .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the purity and structural integrity of 5-Quinoxalinol,2,3,6-trimethyl-(9CI)?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as methyl group positions. Infrared (IR) spectroscopy can validate functional groups like the hydroxyl and aromatic systems. Cross-reference with the InChI key (ZKXIRPVBWFXYCQ-UHFFFAOYSA-N) and SMILES notation (CC1C=CC2N=C(C(=NC=2C=1O)C)C) for computational validation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid contact with oxidizing agents due to incompatibility risks, as decomposition products include carbon oxides and nitrogen oxides . Use fume hoods for handling and ensure personal protective equipment (PPE) such as nitrile gloves and lab coats are worn.
Q. What solvent systems are compatible with 5-Quinoxalinol,2,3,6-trimethyl-(9CI) for experimental workflows?
- Methodology : The compound is soluble in methanol, as noted in safety data sheets. For reactions or dilutions, test polar aprotic solvents (e.g., dimethyl sulfoxide) or chlorinated solvents (e.g., dichloromethane) under controlled conditions. Conduct solubility tests via gravimetric analysis or UV-Vis spectroscopy to confirm compatibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting point ranges (101–184°C) for this compound?
- Methodology : Perform differential scanning calorimetry (DSC) to determine the exact melting point and identify potential polymorphs or impurities. Compare results with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Purity should be confirmed via elemental analysis (C, H, N) and mass spectrometry .
Q. What experimental designs are suitable for studying the compound’s reactivity with oxidizing agents?
- Methodology : Design kinetic studies under controlled atmospheres (e.g., oxygen-rich vs. inert environments) using UV-Vis or gas chromatography-mass spectrometry (GC-MS) to monitor decomposition products. Quantify hazardous gases (e.g., CO, NOx) with Fourier-transform infrared (FTIR) spectroscopy .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate binding affinities with quinoxaline-binding enzymes or receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally. Reference the InChI and SMILES data for accurate 3D structure generation .
Q. What strategies address the lack of toxicity data for this compound in academic studies?
- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin assays) on human cell lines (e.g., HEK293 or HepG2). For ecotoxicology, use Daphnia magna or algal growth inhibition tests. Follow OECD guidelines and ensure compliance with institutional biosafety protocols, as outlined in safety data sheets .
Data Contradiction and Validation
Q. How should researchers interpret conflicting solubility data in safety documents?
- Methodology : Perform empirical solubility tests in common solvents (e.g., water, ethanol, DMSO) using shake-flask or HPLC methods. Compare results with Hansen solubility parameters to rationalize discrepancies. Document solvent purity and temperature effects .
Q. What steps ensure reproducibility in synthesizing derivatives of this compound?
- Methodology : Optimize reaction conditions (e.g., catalysts, temperature) via design of experiments (DoE) approaches. Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm derivative structures. Publish detailed synthetic protocols, including failure cases, to aid peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
